Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
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Overview
Description
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate, also known as CP-690,550, is a synthetic compound that has been studied for its potential use in treating a variety of autoimmune diseases.
Scientific Research Applications
Comprehensive Analysis of Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate Applications
Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Anti-Tubercular Agents: The structural similarity of this compound to pyrazinamide, a first-line anti-tubercular drug, suggests its potential use in tuberculosis treatment. Research indicates that analogs of pyrazine and pyrazinamide exhibit significant anti-tubercular activity against Mycobacterium tuberculosis . This compound could be synthesized and evaluated for its efficacy against tuberculosis, particularly in strains resistant to conventional medications.
Anticancer Research: Thiazole derivatives, which are part of this compound’s structure, have been studied for their anticancer properties. They have been used to synthesize new compounds tested against cancer cell lines, such as MCF-7, a breast cancer cell line . Further research could explore the anticancer efficacy of this compound, potentially leading to the development of new cancer therapies.
Kinase Inhibition: Compounds with similar structures have shown inhibitory activity on kinases like p70S6Kβ . Kinases play a crucial role in cell signaling and are targets for drug development in diseases like cancer. This compound could be investigated for its potential as a kinase inhibitor, which may contribute to new treatments for various diseases.
Molecular Docking Studies: Molecular docking studies are essential for understanding the interaction between drugs and their targets. The compound could be used in computational studies to predict its binding affinity and selectivity towards biological targets, aiding in the design of more effective drugs .
Reference Standards for Pharmaceutical Testing: This compound is available for purchase as a high-quality reference standard for pharmaceutical testing . It can be used to calibrate instruments, validate methods, and ensure the accuracy of pharmaceutical research and quality control processes.
Drug Development Applications: The thiazole moiety is a common feature in drugs that target a variety of diseases. Given the wide range of medicinal and biological properties of thiazole derivatives, including antibacterial, antifungal, anti-inflammatory, and antiviral activities, this compound could be a valuable addition to the drug development pipeline .
Mechanism of Action
Target of Action
Related compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target similar bacterial species.
Mode of Action
The molecular interactions of related compounds in docking studies reveal their suitability for further development .
properties
IUPAC Name |
ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,2H2,1H3,(H,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKMFPKLPRESBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC=C(N=C2S1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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